N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a 1H-indole core substituted with a 2-methoxyethyl group at the N1 position and a 3-(trifluoromethyl)phenyl moiety on the piperazine ring. This compound belongs to a class of molecules designed for targeted interactions with receptors or enzymes, leveraging the trifluoromethyl group for enhanced lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c1-32-14-13-30-16-20(19-7-2-3-8-21(19)30)27-22(31)29-11-9-28(10-12-29)18-6-4-5-17(15-18)23(24,25)26/h2-8,15-16H,9-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLVGWFJBZJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-(Trifluoromethyl)phenyl)Piperazine
The trifluoromethylphenyl-piperazine moiety is typically prepared via nucleophilic aromatic substitution. In a representative procedure, 1-chloro-3-(trifluoromethyl)benzene reacts with piperazine in refluxing ethanol (8 h, 80°C), yielding 85–90% product. Alternative methods employ Ullmann-type couplings with CuI catalysis, though these require higher temperatures (120°C) and exhibit moderate yields (65–70%).
Preparation of 1-(2-Methoxyethyl)-1H-Indol-3-Amine
Alkylation of indole at the N1 position is achieved using 2-methoxyethyl bromide under basic conditions. A microwave-assisted protocol involves:
- Reactants : Indole (1 eq), 2-methoxyethyl bromide (1.2 eq), K2CO3 (2 eq)
- Solvent : Dry DMF
- Conditions : 150°C, 10 min under microwave irradiation
- Yield : 78% after purification by flash chromatography.
Carboxamide Bond Formation Strategies
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI activates the piperazine carboxamide for nucleophilic attack by the indole amine:
- Step 1 : 4-(3-(Trifluoromethyl)phenyl)piperazine (1 eq) is treated with CDI (1.2 eq) in anhydrous THF under N2.
- Step 2 : 1-(2-Methoxyethyl)-1H-indol-3-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h.
- Workup : Aqueous extraction followed by crystallization from ethanol/water (1:3) yields the product in 94% purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 h | |
| Temperature | 25°C | |
| Yield | 94% |
Microwave-Assisted One-Pot Synthesis
A patent-derived method combines alkylation and coupling in a single step:
- Reactants :
- 4-(3-(Trifluoromethyl)phenyl)piperazine (1 eq)
- 1-(2-Methoxyethyl)-1H-indol-3-amine (1 eq)
- Triphosgene (0.5 eq) as carbonyl source
- Solvent : 1,4-Dioxane
- Conditions : 150°C, 150 sec microwave irradiation
- Purification : Reversed-phase HPLC (C18 column, acetonitrile/H2O gradient)
- Yield : 67%.
Optimization of Reaction Parameters
Solvent Effects on Carboxamide Yield
Comparative studies reveal solvent-dependent efficiencies:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 94 | 12 |
| DMF | 82 | 6 |
| 1,4-Dioxane | 67 | 0.04 (microwave) |
| Dichloromethane | 45 | 24 |
Polar aprotic solvents (THF, DMF) enhance reactivity by stabilizing transition states, while microwave irradiation drastically reduces time.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) :
- HRMS (ESI+) : m/z calc. for C23H24F3N4O2 [M+H]+: 453.1802, found: 453.1805.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
- Reactor : 100 L jacketed vessel with microwave附件.
- Batch Size : 5 kg piperazine intermediate
- Yield : 63% (3.15 kg) after HPLC purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
The common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions vary based on the reaction type and conditions:
Oxidation products: Corresponding ketones or carboxylic acids.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives.
Scientific Research Applications
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has numerous scientific research applications:
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can serve as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors due to its indole and piperazine components.
Medicine: Potential applications in drug development, particularly for neurological and psychiatric disorders. It could act as a lead compound for designing new therapeutic agents.
Industry: Used in materials science for creating novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide exerts its effects involves:
Molecular Targets: Interacting with various receptors, such as serotonin and dopamine receptors, due to its indole and piperazine moieties.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
YM580 (Compound 33a): (+)-(2R,5S)-4-[4-Cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide Structure: Features a cyano group and trifluoromethyl substituents on the phenyl ring, with a pyridine-linked piperazine. Activity: A potent androgen receptor (AR) antagonist with an ED50 of 2.2 mg/kg/day in rat models. Achieved antiandrogenic effects comparable to surgical castration without altering serum testosterone levels . Comparison: The absence of a pyridine group and the presence of a 2-methoxyethyl-indole in the target compound may reduce AR antagonism but improve selectivity for other targets.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Structure: Substituted pyridine ring with chloro and trifluoromethyl groups. Activity: Not explicitly stated, but trifluoromethyl groups enhance metabolic stability and binding to hydrophobic pockets . Comparison: The pyridine substitution may confer distinct electronic effects compared to the indole core in the target compound.
N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide Structure: Chlorophenyl and indol-4-yl substituents. Activity: Reported IC50 >100,000 nM against aspartate aminotransferase, indicating low potency . Comparison: The 2-methoxyethyl group in the target compound may enhance solubility and receptor interactions compared to the unsubstituted indole here.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Properties
- Trifluoromethyl Effects :
- Methoxyethyl vs. Halogen Substituents :
- The 2-methoxyethyl group likely improves water solubility compared to halogenated analogs (e.g., ’s A4–A6 with Cl/F substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
